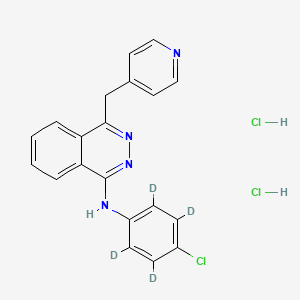

Vatalanib-d4 (dihydrochloride)

Description

BenchChem offers high-quality Vatalanib-d4 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vatalanib-d4 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H17Cl3N4 |

|---|---|

Molecular Weight |

423.8 g/mol |

IUPAC Name |

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride |

InChI |

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;; |

InChI Key |

AZUQEHCMDUSRLH-CCFLRNNZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vatalanib-d4 (dihydrochloride)

Executive Summary

Vatalanib, also known as PTK787, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt tumor progression by simultaneously blocking key signaling pathways involved in angiogenesis and direct tumor cell proliferation.[1][2][3] This guide focuses on Vatalanib-d4 (dihydrochloride), a deuterated isotopologue of Vatalanib, engineered to improve pharmacokinetic properties. By strategically inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the c-Kit receptor, Vatalanib-d4 offers a multi-pronged approach to anticancer research.[1][3] This document provides a comprehensive exploration of its molecular mechanism, authoritative data on its potency, and detailed, field-proven protocols for its evaluation, serving as a critical resource for researchers in oncology and drug development.

Introduction: Targeting Tumor Angiogenesis and the Rationale for Vatalanib-d4

The formation of new blood vessels from a pre-existing vascular network, a process known as angiogenesis, is a critical hallmark of cancer.[4] Tumors require a dedicated blood supply to grow beyond a few millimeters, obtain necessary oxygen and nutrients, and metastasize to distant organs.[4][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process, making it a prime target for anticancer therapies.[6][7]

Vatalanib was developed as a small molecule inhibitor to block this and other crucial pathways.[3] This guide specifically addresses Vatalanib-d4 (dihydrochloride) . The "-d4" designation signifies that four specific hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8][9] This substitution leverages the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to enzymatic cleavage during metabolism.[] This strategic deuteration can slow the rate of metabolic clearance, potentially leading to a more stable pharmacokinetic profile, sustained target engagement, and an improved therapeutic window compared to its non-deuterated counterpart.[9][11] The dihydrochloride salt form enhances the compound's solubility and stability for research applications.

Core Mechanism of Action: A Triad of Kinase Inhibition

Vatalanib-d4 exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding site of multiple receptor tyrosine kinases (RTKs), primarily VEGFRs, PDGFRs, and c-Kit.[1][12] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that drive cell proliferation, survival, and migration.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGF/VEGFR axis is the principal driver of tumor angiogenesis. Vatalanib potently inhibits all three VEGFRs (VEGFR-1, -2, and -3), with the highest selectivity for VEGFR-2, the primary mediator of VEGF-driven angiogenic effects in endothelial cells.[2][13][14]

Upon binding of ligands like VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, creating docking sites for signaling proteins. This initiates two major downstream pathways:

-

The PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and increasing vascular permeability.

-

The PLCγ/MAPK (ERK) Pathway: A primary driver of endothelial cell proliferation and migration.[5][13]

By blocking VEGFR-2 activation, Vatalanib-d4 effectively shuts down these pro-angiogenic signals, leading to the inhibition of new blood vessel formation.[3][6]

Caption: Vatalanib-d4 inhibits VEGFR-2 autophosphorylation, blocking key downstream signaling pathways.

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGF/PDGFR pathway is vital for the recruitment and survival of pericytes, mural cells that stabilize newly formed blood vessels. It also plays a direct role in the proliferation of some tumor cells.[15] Vatalanib inhibits PDGFRβ, disrupting the communication between endothelial cells and pericytes. This leads to immature, leaky, and unstable tumor vasculature, further compromising the tumor microenvironment.

Caption: Vatalanib-d4 blocks PDGFRβ signaling, disrupting pericyte function and tumor proliferation.

Inhibition of c-Kit Signaling

The c-Kit receptor (also known as CD117) and its ligand, Stem Cell Factor (SCF), are crucial for the function of hematopoietic stem cells, mast cells, and melanocytes.[16][17] Importantly, activating mutations or overexpression of c-Kit are oncogenic drivers in several cancers, most notably Gastrointestinal Stromal Tumors (GIST) and certain types of leukemia.[18][19] Vatalanib's inhibition of c-Kit provides a direct anti-tumor effect in malignancies dependent on this pathway.[16][20] Downstream pathways affected include JAK/STAT, PI3K/Akt, and MAPK.[21]

Caption: Vatalanib-d4 inhibits oncogenic c-Kit signaling, blocking downstream survival and proliferation pathways.

Quantitative Potency and Selectivity Profile

The efficacy of a kinase inhibitor is defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% in a cell-free assay. The table below summarizes the in vitro potency of Vatalanib against its key kinase targets.

| Target Kinase | IC50 (nM) | Primary Function in Cancer | Reference |

| VEGFR-2 (KDR) | 37 | Endothelial cell proliferation, migration, survival | [14][22] |

| VEGFR-1 (Flt-1) | 77 | Endothelial cell function, monocyte migration | |

| PDGFRβ | 580 | Pericyte recruitment, tumor cell proliferation | [14] |

| c-Kit | 730 | Oncogenic driver in GIST, AML; mast cell function | [14] |

| VEGFR-3 (Flt-4) | 660 (18x vs VEGFR-2) | Lymphangiogenesis | [22] |

Data compiled from cell-free kinase assays. Values indicate high potency against VEGFRs, particularly VEGFR-2, with additional activity against other relevant oncogenic kinases.

Methodologies for Mechanistic and Efficacy Evaluation

Validating the mechanism and efficacy of Vatalanib-d4 requires a multi-tiered experimental approach, progressing from biochemical assays to complex in vivo models. The choice of each assay is critical for building a comprehensive profile of the compound's activity.

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are foundational for confirming direct target inhibition and assessing the immediate cellular consequences. They offer high throughput and precise control over experimental variables.

This is the primary biochemical assay to quantify the direct inhibitory potency of Vatalanib-d4 against its purified kinase targets. The causality is direct: if the compound inhibits the kinase in a cell-free system, its cellular effects are likely mediated through this target. Fluorescence-based or radiometric assays are common.[23][24]

Caption: Generalized workflow for determining the IC50 of Vatalanib-d4 in a cell-free kinase assay.

Step-by-Step Methodology:

-

Inhibitor Preparation: Create a 10-point serial dilution of Vatalanib-d4 (dihydrochloride) in 100% DMSO, typically starting from a 10 mM stock.

-

Assay Plate Preparation: Add a small volume (e.g., 4 µL) of each inhibitor concentration to the wells of a 384-well microplate. Include control wells containing only DMSO (0% inhibition) and wells for a known potent inhibitor or no enzyme (100% inhibition).[23]

-

Enzyme/Substrate Addition: Prepare a master mix containing the purified recombinant kinase (e.g., VEGFR-2) and a suitable peptide substrate in kinase assay buffer. Dispense this mix into all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding dynamics.[23]

-

Incubation: Allow the enzymatic reaction to proceed at room temperature for a defined period, typically 30-60 minutes.

-

Detection: Stop the reaction and add the detection reagent. In a fluorescence-based assay, this reagent detects the phosphorylated substrate, generating a signal proportional to kinase activity.[23]

-

Data Acquisition: Read the signal intensity (e.g., fluorescence) using a compatible plate reader.

-

Data Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

This functional assay provides a powerful in vitro model of angiogenesis. It assesses the ability of endothelial cells (typically HUVECs - Human Umbilical Vein Endothelial Cells) to form capillary-like structures on a basement membrane extract (e.g., Matrigel). Its self-validating nature comes from the clear visual endpoint: a potent anti-angiogenic compound will disrupt the formation of these networks.[25][26]

Step-by-Step Methodology:

-

Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Treatment: Harvest HUVECs and resuspend them in media containing a pro-angiogenic stimulus (e.g., VEGF-A). Add various concentrations of Vatalanib-d4 to the cell suspension.

-

Cell Seeding: Seed the treated HUVEC suspension onto the polymerized gel.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Visualize the formation of tubular networks using a microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A dose-dependent decrease in these parameters indicates anti-angiogenic activity.

In Vivo Models for Preclinical Efficacy Assessment

In vivo models are indispensable for evaluating a compound's efficacy within a complex physiological system, accounting for factors like pharmacokinetics, bioavailability, and interaction with the tumor microenvironment.

This is the most widely used in vivo model for assessing the anti-tumor activity of novel compounds.[27] It involves implanting human tumor cells into immunocompromised mice. The rationale is to observe the drug's effect on a growing human tumor in a living system, providing data on both direct anti-tumor and anti-angiogenic effects.[28][29]

Caption: Standard workflow for an in vivo tumor xenograft study to evaluate Vatalanib-d4 efficacy.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., a cell line known to express VEGFRs like U87 glioblastoma) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[30][31]

-

Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 100-150 mm³).

-

Randomization: Randomize the tumor-bearing mice into treatment cohorts (e.g., vehicle control, Vatalanib-d4 at multiple dose levels).

-

Treatment Administration: Administer Vatalanib-d4, typically via oral gavage, on a defined schedule (e.g., once daily) for the duration of the study (e.g., 21-28 days).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume two to three times per week. Monitor animal body weight as an indicator of general toxicity.

-

Endpoint Analysis: At the end of the study, excise the tumors for analysis. Key endpoints include:

-

Tumor Growth Inhibition (TGI): The primary efficacy metric, comparing the final tumor volume in treated versus control groups.

-

Immunohistochemistry (IHC): Stain tumor sections for markers like CD31 to quantify microvessel density (MVD), providing a direct measure of the anti-angiogenic effect. Staining for Ki-67 can assess the effect on tumor cell proliferation.

-

Conclusion

Vatalanib-d4 (dihydrochloride) is a powerful research tool that functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the potent and simultaneous inhibition of VEGFR, PDGFR, and c-Kit signaling pathways.[1][3] This multi-pronged attack disrupts tumor angiogenesis, compromises the structural integrity of the tumor vasculature, and can exert direct anti-proliferative effects on tumor cells. The strategic deuteration of the molecule is designed to confer a more favorable pharmacokinetic profile, making it a valuable compound for preclinical studies aimed at developing next-generation anti-cancer therapies.[9][] The experimental methodologies outlined in this guide provide a robust framework for researchers to thoroughly investigate and validate its mechanism and efficacy.

References

- Vatalanib (Not yet branded)

-

Vatalanib - Wikipedia. Wikipedia. [Link]

-

Vatalanib | C20H15ClN4 | CID 151194 - PubChem. PubChem. [Link]

-

Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC. National Center for Biotechnology Information. [Link]

-

VATALANIB - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

-

Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC. National Center for Biotechnology Information. [Link]

-

Roles of PDGF/PDGFR signaling in various organs - PMC. National Center for Biotechnology Information. [Link]

-

The c-kit signaling pathway is involved in the development of persistent pain - PMC. National Center for Biotechnology Information. [Link]

-

PDGF/PDGFR Signaling in Cardiovascular Disease - Clinics in Surgery. Clinics in Surgery. [Link]

-

Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies | American Journal of Respiratory Cell and Molecular Biology. American Thoracic Society. [Link]

-

Platelet-Derived Growth Factor (PDGF) Signaling Transduction - Sino Biological. Sino Biological. [Link]

-

Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC. National Center for Biotechnology Information. [Link]

-

Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One. Public Library of Science. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One. Public Library of Science. [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Journal of Clinical Pharmacology. [Link]

-

Angiogenesis Assay Service for Drug Discovery - Reaction Biology. Reaction Biology. [Link]

-

Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs - PubMed. National Center for Biotechnology Information. [Link]

-

VEGF Signaling Pathway - Cusabio. Cusabio. [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Assay Genie. [Link]

-

KIT (gene) - Wikipedia. Wikipedia. [Link]

-

Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme - Harvard DASH. Harvard University. [Link]

-

Cell Angiogenesis Assays - Creative Bioarray. Creative Bioarray. [Link]

-

Stem Cell Factor Receptor/c-Kit: From Basic Science to Clinical Implications. American Physiological Society. [Link]

-

Techniques and assays for the study of angiogenesis - PMC. National Center for Biotechnology Information. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Trinity Life Sciences. [Link]

-

Vatalanib (PTK787) - GIST Support International. GIST Support International. [Link]

-

Receptor Tyrosine Kinase c-Kit Signalling in Hematopoietic Progenitor Cells - Diva-Portal.org. Diva-Portal. [Link]

-

Endothelial cell tube formation assay (in vitro angiogenesis assay) - PromoCell. PromoCell. [Link]

-

Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC. National Center for Biotechnology Information. [Link]

-

Vatalanib – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

-

Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One. Public Library of Science. [Link]

-

Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth After Administration of an Anti-Angiogenic Agent, Bevacizumab, as Single-Agent and Combination Therapy in Tumor Xenografts - PubMed. National Center for Biotechnology Information. [Link]

-

ChEMBL - In Vitro Kinase Inhibition Assay - EMBL-EBI. European Bioinformatics Institute. [Link]

-

Xenograft model of intrinsic antiangiogenic therapy resistance exhibits... - ResearchGate. ResearchGate. [Link]

-

In vitro kinase assay | Protocols.io. Protocols.io. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. crcwarriors.com [crcwarriors.com]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Angiogenesis Assays [sigmaaldrich.com]

- 5. cusabio.com [cusabio.com]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 11. isotope.com [isotope.com]

- 12. VATALANIB [drugs.ncats.io]

- 13. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. clinicsinsurgery.com [clinicsinsurgery.com]

- 16. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. KIT (gene) - Wikipedia [en.wikipedia.org]

- 19. Vatalanib (PTK787) | GIST Support International [gistsupport.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. The c-kit signaling pathway is involved in the development of persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Assay: In Vitro Kinase Inhibition Assay: In vitro kinase assay analysis may be performed using standard techniques described in the art. These techni... - ChEMBL [ebi.ac.uk]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. promocell.com [promocell.com]

- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]

- 29. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. dash.harvard.edu [dash.harvard.edu]

- 31. researchgate.net [researchgate.net]

Vatalanib-d4 as a Selective VEGFR Inhibitor: A Technical Guide to Mechanism and Application

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of Vatalanib-d4, a deuterated analog of the potent multi-kinase inhibitor Vatalanib (PTK787/ZK 222584). We explore its core function as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, detailing its mechanism of action, the scientific rationale for its deuteration, and comprehensive protocols for its experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research. We will dissect the molecular interactions, downstream signaling consequences, and provide field-proven methodologies for assessing its anti-angiogenic efficacy in a laboratory setting.

Introduction: Targeting Angiogenesis through VEGFR Inhibition

The formation of new blood vessels from pre-existing vasculature, a process known as angiogenesis, is fundamental to numerous physiological processes, including embryonic development and wound repair.[1] However, in pathological contexts such as cancer, angiogenesis becomes a critical enabler, supplying tumors with the necessary oxygen and nutrients to sustain their growth and facilitate metastatic dissemination.[2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[3]

The VEGF family of ligands binds to three main receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3.[4] Of these, VEGFR-2 (also known as KDR/Flk-1) is considered the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells that collectively drive angiogenesis.[2][5] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events, most notably through the PLCγ-PKC-Raf-MAPK and PI3K-Akt pathways.[1][3] This central role makes VEGFR-2 a highly attractive target for anti-cancer therapeutics.[5]

Vatalanib (PTK787) is a potent, orally bioavailable small molecule inhibitor targeting all known VEGFRs.[6][7] It also demonstrates inhibitory activity against other RTKs involved in tumor progression, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[6][8] Vatalanib-d4 is a deuterated form of this molecule, designed to leverage the kinetic isotope effect for potentially improved pharmacological properties.

The Rationale for Deuteration

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its stable, heavier isotope, deuterium.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[] This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down a drug's metabolism, particularly pathways mediated by cytochrome P450 (CYP) enzymes.[11][12] Since Vatalanib undergoes extensive hepatic metabolism, primarily via CYP3A4, deuteration offers a rational strategy to enhance its metabolic stability.[13] Potential benefits include a longer plasma half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile, which may translate to enhanced efficacy or a better safety margin.[][12]

Core Mechanism of Action

Vatalanib-d4's mechanism of action is functionally identical to its non-deuterated counterpart. It acts as a competitive inhibitor at the adenosine triphosphate (ATP)-binding site within the kinase domain of its target receptors.[14] By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling.

Inhibition of VEGFR-2 Signaling

The primary anti-angiogenic effect of Vatalanib-d4 is mediated through the potent inhibition of VEGFR-2. By preventing ATP binding, Vatalanib-d4 effectively blocks VEGF-induced receptor autophosphorylation. This abrogation of the initial signaling event halts the entire downstream cascade responsible for endothelial cell proliferation, survival, and migration.[4][14]

Kinase Specificity Profile

While potent against all VEGFR isoforms, Vatalanib is most selective for VEGFR-2.[13] Its multi-targeted nature, with inhibitory effects on PDGFR, c-Kit, and c-Fms, contributes to its broader anti-tumor activity by impacting not only the tumor vasculature but also potentially the tumor cells themselves and associated stromal cells like pericytes.[6][8][15]

| Kinase Target | IC50 (nM) | Primary Function |

| VEGFR-2 (KDR) | 37[16] | Angiogenesis, Endothelial Cell Proliferation/Migration[2] |

| VEGFR-1 (Flt-1) | ~660 (18x less potent than VEGFR-2)[16] | Modulates Angiogenesis[3] |

| VEGFR-3 (Flt-4) | Potent Inhibition[14] | Lymphangiogenesis[17] |

| PDGFR-β | Active Inhibition[6][13] | Pericyte Recruitment, Stromal Signaling |

| c-Kit | Active Inhibition[6][7] | Tumor Cell Proliferation (e.g., GIST)[15] |

| Table 1: Kinase inhibitory profile of Vatalanib. Data represents the non-deuterated parent compound. The deuterated form, Vatalanib-d4, is expected to have an identical inhibitory profile. |

Experimental Validation: Protocols & Methodologies

To empirically validate the function of Vatalanib-d4 as a VEGFR inhibitor, a series of well-established in vitro assays are essential. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of Vatalanib-d4 to inhibit the enzymatic activity of purified VEGFR-2 kinase. It confirms target engagement and allows for the determination of a precise IC50 value, a critical parameter for drug potency. The filter-binding method is a classic and robust technique for this purpose.[16]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Reconstitute recombinant human VEGFR-2 kinase domain (GST-tagged) in kinase buffer.

-

Prepare a substrate solution of poly(Glu:Tyr 4:1) peptide.

-

Prepare an ATP solution containing γ-[³³P]ATP.

-

Prepare serial dilutions of Vatalanib-d4 in DMSO, followed by a final dilution in kinase buffer (ensure final DMSO concentration is <1%).

-

-

Assay Execution (96-well plate format):

-

To each well, add:

-

20 µL of recombinant VEGFR-2 kinase.

-

10 µL of the Vatalanib-d4 dilution (or DMSO vehicle control).

-

10 µL of the peptide substrate.

-

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the γ-[³³P]ATP solution.

-

Incubate for 30-60 minutes at 30°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 10 µL of 250 mM EDTA.[16]

-

Transfer 20 µL of the reaction mixture onto a polyvinylidene difluoride (PVDF) filter membrane using a 96-well filter system. The phosphorylated peptide will bind to the membrane.

-

Wash the membrane extensively with 0.5% phosphoric acid to remove unincorporated γ-[³³P]ATP.[16]

-

Dry the membrane and add a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Vatalanib-d4 concentration relative to the vehicle control.

-

Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: HUVEC Proliferation Assay

Causality: Moving from a biochemical to a cellular context, this assay determines the functional consequence of VEGFR-2 inhibition on endothelial cell proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model for studying angiogenesis and are highly responsive to VEGF stimulation.

Methodology:

-

Cell Culture and Seeding:

-

Culture HUVECs in complete endothelial growth medium (EGM-2). Use cells at a low passage number (P2-P5).

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

-

Serum Starvation and Treatment:

-

The next day, replace the medium with a basal medium (containing 0.5% FBS) and starve the cells for 4-6 hours. This synchronizes the cells and reduces baseline signaling.

-

Prepare serial dilutions of Vatalanib-d4 in the basal medium.

-

Pre-treat the cells by adding the Vatalanib-d4 dilutions to the wells for 1-2 hours.

-

Include controls: Vehicle control (DMSO), No-VEGF control, and VEGF-only control.

-

Add recombinant human VEGF-A (e.g., 20-50 ng/mL) to all wells except the "No-VEGF" control.

-

-

Incubation and Viability Measurement:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Assess cell viability using a standard method, such as the MTT assay.[18]

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Read the absorbance at 570 nm using a microplate reader.

-

-

-

Data Analysis:

-

Normalize the absorbance readings to the VEGF-only control (representing 100% proliferation).

-

Plot the normalized viability against the log of Vatalanib-d4 concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

Causality: This assay is a cornerstone of angiogenesis research, as it models the later stages of angiogenesis where endothelial cells differentiate and organize into three-dimensional, capillary-like networks.[19] The ability of Vatalanib-d4 to disrupt this process provides powerful visual and quantifiable evidence of its anti-angiogenic effect.

Methodology:

-

Plate Preparation:

-

Cell Preparation and Treatment:

-

Harvest HUVECs (as in Protocol 2) and resuspend them in basal medium at a density of 1-1.5 x 10⁵ cells/mL.

-

Prepare treatment solutions: Vatalanib-d4 at various concentrations, a vehicle control (DMSO), and a positive control (e.g., Suramin, a known angiogenesis inhibitor). The final DMSO concentration should not exceed 0.1%.[20]

-

Mix the cell suspension with the treatment solutions.

-

-

Seeding and Incubation:

-

Carefully add 100 µL of the treated HUVEC suspension to each Matrigel-coated well.[21]

-

Incubate the plate at 37°C, 5% CO₂ for 4-6 hours. Do not exceed 18 hours, as the tubes may begin to regress.

-

-

Imaging and Quantification:

-

Observe the formation of capillary-like networks using a phase-contrast microscope.

-

Capture images from the center of each well at 4x or 10x magnification.

-

Quantify the results using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:

-

Total tube length

-

Number of branch points/junctions

-

Number of loops

-

-

-

Data Analysis:

-

Normalize the quantitative data to the vehicle-treated control (representing 100% tube formation).

-

Plot the normalized values against Vatalanib-d4 concentration to demonstrate a dose-dependent inhibition of angiogenesis.

-

Challenges and Future Directions

Despite the potent anti-angiogenic activity of Vatalanib, its clinical development has faced challenges. Large Phase III trials in metastatic colorectal cancer did not meet their primary endpoints of improving overall survival, though some benefit in progression-free survival was noted.[13][22] This underscores the complexity of cancer therapy and the development of resistance.

Mechanisms of resistance to kinase inhibitors are multifaceted and can include:

-

Secondary mutations in the kinase domain that prevent drug binding.[23]

-

Activation of bypass signaling pathways that circumvent the need for VEGFR signaling.[23]

-

Upregulation of pro-angiogenic factors other than VEGF.

The deuteration of Vatalanib to Vatalanib-d4 represents a strategy to optimize the molecule's pharmacokinetics rather than altering its mechanism of action. Future research should focus on whether the potentially improved metabolic profile of Vatalanib-d4 can translate into a more favorable therapeutic window, potentially enabling more sustained target inhibition or reducing off-target toxicities. Combination therapies, where Vatalanib-d4 is used alongside other agents to block resistance pathways, remain a promising avenue for exploration.[24]

Conclusion

Vatalanib-d4 functions as a potent, multi-targeted tyrosine kinase inhibitor with a primary anti-angiogenic effect driven by the blockade of VEGFR-2 signaling. By competitively inhibiting ATP binding, it prevents receptor activation and abrogates the downstream signals essential for endothelial cell proliferation and the formation of new blood vessels. The strategic deuteration of the parent molecule is designed to improve its metabolic stability, potentially offering a superior pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to validate its mechanism and quantify its anti-angiogenic efficacy in a preclinical setting, paving the way for further investigation into its therapeutic potential.

References

-

PubChem. Vatalanib | C20H15ClN4 | CID 151194. Available from: [Link]

-

Ellis, L. M. & Hicklin, D. J. Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Journal of Clinical Oncology. Available from: [Link]

-

Shibuya, M. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. Available from: [Link]

-

Wikipedia. Vatalanib. Available from: [Link]

-

GIST Support International. Vatalanib (PTK787). Available from: [Link]

-

Gant, T. G. Deuterated drugs; where are we now?. Journal of Medicinal Chemistry. Available from: [Link]

-

D'Adamo, D. R. et al. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®). Oncology Reports. Available from: [Link]

-

Dragovich, T. et al. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001). Cancer Chemotherapy and Pharmacology. Available from: [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

-

Belete, T. M. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research. Available from: [Link]

-

Al-Hadiya, Z. H. Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. Available from: [Link]

-

Shibuya, M. VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics. Available from: [Link]

-

Lee, J.-H. et al. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. Available from: [Link]

-

Taylor & Francis Online. Vatalanib – Knowledge and References. Available from: [Link]

-

Falcão, A. S. et al. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. International Journal of Cancer. Available from: [Link]

-

Joensuu, H. et al. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. British Journal of Cancer. Available from: [Link]

-

Wu, Y., Li, C., & Zhu, X. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available from: [Link]

-

PromoCell. Endothelial cell tube formation assay (in vitro angiogenesis assay). Available from: [Link]

-

BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]

-

Beaven, A. W. et al. Phase II open label study of the oral vascular endothelial growth factor-receptor inhibitor PTK787/ZK222584 (vatalanib) in adult patients with relapsed or refractory diffuse large B-cell lymphoma. Leukemia & Lymphoma. Available from: [Link]

-

Creative Bioarray. Cell Angiogenesis Assays. Available from: [Link]

-

Al-Warhi, T. et al. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Available from: [Link]

-

Banneville, B. et al. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Bioinformation. Available from: [Link]

-

Patel, N. et al. A Selective Inhibitor of VEGFR Inhibits Angiogenesis and Vascular Permeability: In vitro and In vivo Evidence. Investigative Ophthalmology & Visual Science. Available from: [Link]

-

Jayson, G. C. et al. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours. Expert Opinion on Investigational Drugs. Available from: [Link]

-

Reaction Biology. Angiogenesis Assay Service for Drug Discovery. Available from: [Link]

-

Muehler, A. et al. PTK 787/ZK 222584, a Tyrosine Kinase Inhibitor of All Known VEGF Receptors, Represses Tumor Growth With High Efficacy. ChemBioChem. Available from: [Link]

-

Karaman, M. W. et al. Mechanisms of Drug-Resistance in Kinases. Cell. Available from: [Link]

-

Wu, P., Nielsen, T. E., & Clausen, M. H. Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research. Available from: [Link]

-

Wen, P. Y. et al. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Clinical Cancer Research. Available from: [Link]

Sources

- 1. VEGF Pathway [sigmaaldrich.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vatalanib (PTK787) | GIST Support International [gistsupport.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Vatalanib - Wikipedia [en.wikipedia.org]

- 14. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. biomolther.org [biomolther.org]

- 18. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. promocell.com [promocell.com]

- 22. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. annexpublishers.com [annexpublishers.com]

- 24. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Angiogenesis Bioanalysis: A Technical Guide to Vatalanib-d4 (Dihydrochloride) in Pharmacokinetic Research

Executive Summary

Vatalanib (also known as PTK787, ZK-222584, or CGP-79787) is a potent, orally bioavailable aminophthalazine derivative that functions as a multi-targeted receptor tyrosine kinase inhibitor (TKI)[1]. In preclinical and clinical oncology, accurately quantifying Vatalanib in biological matrices (plasma, urine, tissue) is critical for determining its absorption, distribution, metabolism, and excretion (ADME) profiles[2].

To achieve absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers utilize Vatalanib-d4 (dihydrochloride) [3]. This stable isotope-labeled (SIL) compound serves as the definitive internal standard (IS), providing unparalleled analytical rigor by neutralizing matrix effects and ionization variability during mass spectrometric analysis.

Pharmacological Context: The Vatalanib Mechanism

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket within the intracellular catalytic domain of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1]. The inhibition is highly potent, with an IC50 for VEGFR-2 (KDR) of approximately 37 nM[3]. By preventing ATP binding, Vatalanib halts receptor autophosphorylation, thereby severing the downstream signaling cascades (such as MAPK/ERK and PI3K/AKT) required for endothelial cell proliferation and tumor neovascularization[]. It also exhibits inhibitory activity against PDGFR-β, c-Kit, and c-Fms at higher concentrations[5].

Mechanism: Vatalanib competitively blocking ATP binding at the VEGFR2 intracellular kinase domain.

The Rationale for Deuteration: Analytical Causality

In LC-MS/MS bioanalysis, biological matrices like human plasma contain endogenous phospholipids and proteins that co-elute with the target analyte. When these molecules enter the electrospray ionization (ESI) source simultaneously with the drug, they compete for available charge, leading to a phenomenon known as ion suppression [6].

If a structural analog is used as an internal standard, it will likely have a slightly different retention time than Vatalanib. Consequently, the analog and the target drug will be subjected to different matrix suppression zones, skewing the quantification ratio.

Vatalanib-d4 solves this through isotopic parity. By replacing four hydrogen atoms with deuterium, the molecule retains the exact physicochemical properties of unlabeled Vatalanib—ensuring identical chromatographic retention time and extraction recovery[5]. However, the +4 Da mass shift allows the mass spectrometer to independently monitor the IS without isotopic cross-talk. Because both compounds co-elute perfectly, they experience the exact same matrix effects, making the ratio of their MS/MS peak areas a self-validating metric for absolute concentration[7].

Physicochemical and Pharmacological Profile

To facilitate assay design, the comparative properties of the analyte and its internal standard are summarized below:

| Property | Vatalanib (Unlabeled) | Vatalanib-d4 (SIL-IS) |

| Chemical Formula | C20H15ClN4 (Base) | C20H11D4ClN4 (Base) |

| Molecular Weight | 346.82 g/mol | 350.84 g/mol |

| Salt Form | Dihydrochloride (MW: ~419.7) | Dihydrochloride (MW: ~423.7) |

| Primary Target | VEGFR-2 (IC50: 37 nM) | VEGFR-2 (Analytical Standard) |

| Precursor Ion [M+H]+ | m/z 347.1 | m/z 351.1 |

| Primary Application | Anti-angiogenic TKI | LC-MS/MS Internal Standard |

Data synthesized from established chemical reference standards[5][8].

Core Workflow: Self-Validating LC-MS/MS Methodology

The following protocol outlines a highly robust, step-by-step methodology for quantifying Vatalanib in human plasma using Vatalanib-d4 as the internal standard. This workflow is adapted from validated pharmacokinetic clinical trial protocols[7].

Bioanalytical LC-MS/MS workflow for Vatalanib quantification using Vatalanib-d4 internal standard.

Step 1: Sample Preparation (Liquid-Liquid Extraction - LLE)

-

Spiking: Aliquot 250 µL of plasma into a conical glass tube. Add 15 µL of Vatalanib-d4 working solution (e.g., 10 µg/mL) to act as the internal standard[7].

-

Basification: Add 500 µL of 0.1 N NaOH[7]. Causality: Vatalanib is a weak base. Raising the pH neutralizes the protonated amine groups, driving the molecule into its unionized, lipophilic free-base form, which is essential for efficient organic extraction.

-

Extraction: Add 5.5 mL of tert-butyl methyl ether (TBME)[7]. Vortex vigorously for 10 minutes to partition the analyte into the organic phase, leaving polar matrix components in the aqueous layer. Centrifuge at 3000 × g for 10 minutes.

-

Recovery: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection[7].

Step 2: UHPLC Chromatographic Separation

-

Column: C18 reversed-phase analytical column (e.g., 5 µm, 125 × 2 mm i.d.)[7].

-

Mobile Phase: Isocratic or gradient elution using a mixture of aqueous ammonium acetate (pH 6.5) and Acetonitrile[7].

-

Causality: The C18 stationary phase provides excellent retention of the hydrophobic aminophthalazine core. The buffered mobile phase ensures a consistent ionization state and sharp, symmetrical peak shapes.

Step 3: ESI-MS/MS Detection

-

Ionization: Electrospray Ionization in Positive mode (ESI+).

-

MRM Transitions:

-

Vatalanib: Precursor[M+H]+ m/z 347.1 → Product ion (optimized during tuning).

-

Vatalanib-d4: Precursor [M+H]+ m/z 351.1 → Product ion (shifted by the deuterium labels).

-

-

Causality: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer filters out background noise by requiring both a specific precursor mass (Q1) and a specific fragment mass (Q3), providing near-absolute specificity and a lower limit of quantification (LLOQ) of approximately 2.5 ng/mL[7].

References

1.[1] Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. doi.org. 1 2.[3] CGP-79787 | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 3 3.[8] Vatalanib-d4 Dihydrochloride | 1246820-27-8. chemicalbook.com. 8 4.[5] Vatalanib | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 5 5.[7] Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. nih.gov. 7 6.[6] Application Compendium: Clinical Research & Forensic Toxicology. lcms.cz. 6 7.[2] Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. doi.org. 2 8.[] CAS 212141-54-3 (Vatalanib) - BOC Sciences. bocsci.com.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lcms.cz [lcms.cz]

- 7. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vatalanib-d4 Dihydrochloride | 1246820-27-8 [m.chemicalbook.com]

The Pharmacological Profile of Vatalanib-d4: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of Vatalanib-d4, a deuterated analogue of the potent multi-targeted tyrosine kinase inhibitor, Vatalanib. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge of Vatalanib with the anticipated pharmacokinetic advantages conferred by isotopic substitution. While specific public domain data on Vatalanib-d4 is limited, this guide extrapolates its expected pharmacological profile based on the well-documented characteristics of its parent compound and the established principles of deuteration in medicinal chemistry.

Introduction: The Rationale for Vatalanib-d4

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable small molecule that has been extensively investigated for its anti-angiogenic and anti-neoplastic activities.[1][2] It functions as a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[1] These receptor tyrosine kinases are critical mediators of tumor angiogenesis, growth, and metastasis.[3] Despite promising preclinical and early clinical results, the pharmacokinetic profile of Vatalanib, including a relatively short half-life and autoinduction of its own metabolism, has presented challenges in maintaining optimal therapeutic concentrations.[3][4]

The strategic incorporation of deuterium at specific metabolically labile positions within the Vatalanib scaffold to create Vatalanib-d4 is a rational approach to address these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[5] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][7] The anticipated benefits of deuteration for Vatalanib include a reduced rate of metabolism, a longer plasma half-life, and potentially a more consistent and predictable pharmacokinetic profile.[6][8]

Mechanism of Action: A Multi-Targeted Approach to Inhibit Tumor Growth

Vatalanib-d4 is expected to retain the same mechanism of action as its non-deuterated counterpart. It competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of multiple receptors, thereby inhibiting downstream signaling cascades crucial for tumor progression.

Inhibition of VEGFR Signaling

The primary anti-angiogenic effect of Vatalanib is mediated through the potent inhibition of all known VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4).[3][4] By blocking these receptors on endothelial cells, Vatalanib disrupts the signaling pathway initiated by VEGF, a key growth factor for the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[3]

Caption: Vatalanib-d4 inhibits VEGFR signaling, blocking angiogenesis.

Inhibition of PDGFR and c-Kit Signaling

In addition to its anti-angiogenic effects, Vatalanib also targets PDGFR and c-Kit, which are often implicated in direct tumor cell proliferation and survival in various cancers, including gastrointestinal stromal tumors (GIST).[9] Inhibition of these pathways contributes to the direct anti-tumor effects of the drug.

Anticipated Pharmacokinetic Profile of Vatalanib-d4

The primary pharmacological distinction of Vatalanib-d4 is expected to lie in its pharmacokinetic properties. The following table summarizes the known pharmacokinetic parameters of Vatalanib and the anticipated changes with deuteration.

| Pharmacokinetic Parameter | Vatalanib (PTK787/ZK 222584) | Anticipated for Vatalanib-d4 | Rationale for Anticipated Change |

| Metabolism | Extensive hepatic metabolism, primarily mediated by CYP3A4.[2] Subject to autoinduction, leading to decreased exposure over time.[4] | Reduced rate of metabolism. | The kinetic isotope effect slows the rate of CYP-mediated bond cleavage at deuterated sites.[6][7] |

| Elimination Half-life | Approximately 4.6 ± 1.1 hours.[2][3] | Prolonged half-life. | Slower metabolism leads to a longer residence time in the body.[6][8] |

| Bioavailability | High.[2] | Potentially increased or more consistent. | Reduced first-pass metabolism can lead to higher systemic exposure. |

| Excretion | Primarily via the biliary-fecal route, with a smaller portion in urine.[3] | Similar excretion pathways, but at a slower rate. | The fundamental routes of elimination are unlikely to change. |

Experimental Protocols for Characterization

To empirically determine the pharmacological properties of Vatalanib-d4, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory activity of Vatalanib-d4 against its target kinases.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2, PDGFR-β, and c-Kit kinase domains; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); Vatalanib-d4 and Vatalanib (as a comparator); kinase buffer; 96-well plates; radiometric or fluorescence-based detection system.

-

Procedure: a. Prepare serial dilutions of Vatalanib-d4 and Vatalanib in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compounds (Vatalanib-d4 or Vatalanib) to the wells. d. Initiate the kinase reaction by adding ATP (spiked with ³³P-ATP for radiometric detection). e. Incubate at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction. g. Quantify the incorporation of phosphate into the substrate peptide using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of Vatalanib-d4 on cancer cell lines that are dependent on the targeted signaling pathways.

Methodology:

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) for anti-angiogenic effects; cancer cell lines with known dependence on VEGFR, PDGFR, or c-Kit signaling (e.g., certain colorectal cancer or GIST cell lines).

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of Vatalanib-d4 and Vatalanib. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as an MTS or resazurin-based assay.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

In Vivo Pharmacokinetic Study

This study is crucial to confirm the anticipated improvements in the pharmacokinetic profile of Vatalanib-d4.

Methodology:

-

Animal Model: Typically, rodents (mice or rats).

-

Procedure: a. Administer a single oral dose of Vatalanib-d4 or Vatalanib to a cohort of animals. b. Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). c. Process the blood to obtain plasma. d. Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).

Clinical Development and Future Perspectives

Vatalanib has undergone extensive clinical investigation in numerous solid tumors, including colorectal cancer, glioblastoma, and myelodysplastic syndromes.[2][4][10] While it demonstrated biological activity, it did not meet primary endpoints for overall survival in some large Phase III trials for colorectal cancer.[2] The development of Vatalanib-d4 represents a "deuterium switch" strategy aimed at enhancing the therapeutic potential of the parent molecule.[7][8] An improved pharmacokinetic profile could lead to more sustained target inhibition, potentially improving efficacy and allowing for more convenient dosing schedules. Further preclinical and clinical studies are warranted to fully elucidate the pharmacological properties and therapeutic utility of Vatalanib-d4.

References

-

PubChem. Vatalanib. National Center for Biotechnology Information. [Link]

-

Wikipedia. Vatalanib. [Link]

-

GIST Support International. Vatalanib (PTK787). [Link]

-

Bioscientia. Deuterated Drugs. [Link]

-

Inxight Drugs. VATALANIB. [Link]

-

Harbeson, S. L., & Tung, R. D. (2018). Deuterated drugs; where are we now?. Expert opinion on therapeutic patents, 28(4), 261–273. [Link]

-

Wikipedia. Deuterated drug. [Link]

-

National Cancer Institute. Definition of vatalanib. NCI Drug Dictionary. [Link]

-

Li, J., et al. (2015). Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance). British journal of clinical pharmacology, 80(4), 740–748. [Link]

-

Laurent, D., et al. (2006). Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients. Drug Metabolism and Disposition, 34(11), 1937–1945. [Link]

-

Wen, P. Y., et al. (2012). Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma. Neuro-oncology, 14(4), 485–494. [Link]

-

B.P, P., & K, S. (2020). Deuterium Oxide and Deuteration Effects on Pharmacology. ResearchGate. [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(6), 473–493. [Link]

Sources

- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. bioscientia.de [bioscientia.de]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vatalanib (PTK787) | GIST Support International [gistsupport.org]

- 10. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Vatalanib-d4 (Dihydrochloride): Chemical Structure, Isotopic Labeling, and Synthesis Protocols

Executive Summary

Vatalanib (PTK787) is a potent, orally active pan-inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a critical role in the suppression of tumor-driven angiogenesis[]. In pharmacokinetic (PK) and pharmacodynamic (PD) studies, the precise quantification of Vatalanib in complex biological matrices is paramount. Vatalanib-d4 dihydrochloride is the stable, deuterium-labeled isotopologue of Vatalanib, engineered specifically to serve as a high-fidelity internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

By incorporating four deuterium atoms on the 4-chloroaniline moiety, Vatalanib-d4 achieves a +4 Da mass shift. This mass differential cleanly separates the isotopic envelope of the internal standard from the natural abundance envelope of the analyte, eliminating cross-talk in the mass spectrometer's quadrupoles while maintaining identical chromatographic retention times and ionization efficiencies.

Structural Chemistry & Pharmacological Profile

Vatalanib belongs to the aminophthalazine class of kinase inhibitors[3]. The core structure consists of a phthalazine ring system linked to a 4-pyridinylmethyl group at the 4-position and a 4-chloroaniline group at the 1-position. In the d4 variant, the hydrogen atoms at the 2, 3, 5, and 6 positions of the 4-chloroaniline ring are replaced with deuterium. The dihydrochloride salt form is utilized to protonate the basic nitrogen atoms (the pyridine nitrogen and the phthalazine core), drastically enhancing aqueous solubility for in vitro assays and formulation[4].

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-(4-chlorophenyl-2,3,5,6-d4)-4-(pyridin-4-ylmethyl)phthalazin-1-amine dihydrochloride |

| CAS Registry Number | 1246820-27-8[4] |

| Molecular Formula | C₂₀H₁₃D₄Cl₃N₄ |

| Molecular Weight | 423.76 g/mol [5] |

| Isotopic Purity | ≥ 98% Deuterium incorporation |

| Primary Target (IC₅₀) | VEGFR-2 / KDR (37 nM)[2] |

| Solubility | DMSO (~100 mg/mL), Water (High, as dihydrochloride)[6] |

Mechanistic Pathway

Vatalanib-d4 retains the exact binding kinetics of its unlabeled counterpart. It acts as a reversible, ATP-competitive inhibitor at the intracellular kinase domain of VEGFR-2[]. By blocking autophosphorylation, it halts the downstream signaling cascade (including PLC-

Mechanism of action: Vatalanib-d4 competitively inhibits VEGFR-2, blocking downstream angiogenesis.

Retrosynthetic Analysis & Synthesis Logic

The synthesis of Vatalanib-d4 relies on a convergent approach, building the aminophthalazine scaffold before introducing the isotopically labeled moiety[7].

Causality in the Synthetic Design:

-

Core Assembly: Phthalide is relatively unreactive. Using a strong base (sodium methoxide) generates an enolate that readily condenses with 4-pyridinecarboxaldehyde. Subsequent treatment with hydrazine hydrate acts as a bis-nucleophile, closing the 6-membered pyridazine ring to form the highly stable lactam, 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one[].

-

Activation: The lactam tautomer is unreactive toward anilines. Refluxing in neat phosphorus oxychloride (POCl₃) converts the lactam oxygen into a good leaving group, yielding the highly electrophilic imidoyl chloride[8].

-

Isotopic Introduction: Nucleophilic aromatic substitution (SₙAr) is performed using commercially available 4-chloroaniline-d4. The robust C-D bonds are chemically inert under these coupling conditions, ensuring no isotopic scrambling occurs[9].

-

Salt Formation: Because the free base has poor solubility, precipitation with anhydrous HCl in an ether/ethanol matrix forces the crystallization of the dihydrochloride salt, driving the product to high purity[10].

Five-step synthetic workflow for Vatalanib-d4 dihydrochloride from basic precursors.

Step-by-Step Synthesis Protocol

Note: This protocol is a self-validating system. In-process analytical checks (TLC/LC-MS) are embedded to ensure reaction completion before proceeding to subsequent steps.

Step 1: Synthesis of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

-

Condensation : In an ice-cooled reaction vessel, dissolve phthalide (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq) in methanol containing ethyl propionate[].

-

Deprotonation : Incrementally add sodium methoxide (3.0 eq) while maintaining the temperature below 5 °C.

-

Heating : Remove the ice bath and elevate the mixture to 65 °C for 2.5 hours. The formation of the intermediate can be validated via TLC (disappearance of the aldehyde spot)[].

-

Cyclization : Concentrate the mixture under reduced pressure, dilute with water, and extract with diethyl ether. To the aqueous phase, add hydrazine hydrate (1.5 eq) and reflux for 4 hours to close the phthalazine ring[7].

-

Isolation : Cool the mixture to precipitate the phthalazinone. Filter, wash with cold water, and dry under vacuum.

Step 2: Chlorination to 1-chloro-4-(pyridin-4-ylmethyl)phthalazine

-

Activation : Suspend the phthalazinone intermediate in neat phosphorus oxychloride (POCl₃, 10 eq).

-

Reflux : Heat the suspension to 100 °C for 2 hours. The suspension will become a homogeneous dark solution as the imidoyl chloride forms[8].

-

Validation : Quench a micro-aliquot in methanol and analyze via LC-MS to confirm the mass shift corresponding to the substitution of -OH with -Cl.

-

Workup : Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl₃. Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Step 3: Isotopic Coupling (SₙAr)

-

Coupling : Dissolve the 1-chloro-4-(pyridin-4-ylmethyl)phthalazine (1.0 eq) in anhydrous ethanol. Add 4-chloroaniline-2,3,5,6-d4 (1.1 eq)[9].

-

Catalysis : Add a catalytic amount of concentrated HCl (or glacial acetic acid) to lower the activation energy of the SₙAr reaction[11].

-

Reflux : Heat the mixture to 80 °C for 3–5 hours.

-

Purification : Cool to room temperature. The Vatalanib-d4 free base often precipitates directly. Filter the solid and recrystallize from a mixture of DMF/ethanol to ensure high chemical purity[11].

Step 4: Dihydrochloride Salt Formation

-

Dissolution : Suspend the purified Vatalanib-d4 free base in a minimum volume of absolute ethanol.

-

Protonation : Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric excess of 2M HCl in diethyl ether) under continuous stirring at 0 °C[10].

-

Crystallization : A dense white/off-white precipitate of Vatalanib-d4 dihydrochloride will form immediately. Add additional diethyl ether to drive the precipitation to completion.

-

Final Isolation : Filter the salt under an inert atmosphere (to prevent hygroscopic moisture absorption), wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

Analytical Validation

To validate the synthesized Vatalanib-d4 dihydrochloride for LC-MS/MS use, researchers must confirm the isotopic purity. A high-resolution mass spectrometry (HRMS) scan should yield a primary molecular ion

References

- CAS 212141-54-3 (Vatalanib)

- Metabolism and Disposition of Vatalanib (PTK787/ZK-222584)

- Vatalanib-d4 | MedChemExpress (MCE)

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Vatalanib - LKT Labs [lktlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04956J [pubs.rsc.org]

- 9. clearsynth.com [clearsynth.com]

- 10. adooq.com [adooq.com]

- 11. dovepress.com [dovepress.com]

In Vitro and In Vivo Studies Using Vatalanib (PTK787/ZK 222584): A Technical Guide

Executive Summary

Vatalanib (PTK787/ZK 222584) is a synthetic aminophthalazine tyrosine kinase inhibitor (TKI) engineered to target the vascular endothelial growth factor (VEGF) receptor family. Unlike first-generation TKIs that often lack specificity, Vatalanib demonstrates a potent selectivity profile, primarily inhibiting VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4), with secondary activity against PDGFR-

This guide provides a rigorous technical framework for utilizing Vatalanib in preclinical settings. It moves beyond generic descriptions, offering self-validating protocols and mechanistic insights designed to ensure experimental reproducibility and translational relevance.

Mechanistic Foundation & Signaling Architecture

To design effective experiments, one must understand the precise intervention point of Vatalanib. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the intracellular tyrosine kinase domain.

Target Selectivity Profile

The following IC50 values represent the inhibitory concentration required to reduce kinase activity by 50% in cell-free assays. These values guide the selection of dosing concentrations for in vitro experiments.

| Target Kinase | IC50 (Cell-Free Assay) | Biological Relevance |

| VEGFR-2 (KDR) | 37 nM | Primary driver of endothelial proliferation & mitogenesis. |

| VEGFR-1 (Flt-1) | 77 nM | Modulates endothelial migration and vessel organization. |

| VEGFR-3 (Flt-4) | 660 nM | Involved in lymphangiogenesis. |

| PDGFR- | 580 nM | Pericyte recruitment and vessel maturation. |

| c-Kit | 730 nM | Stem cell factor receptor; relevant in GIST models. |

Mechanism of Action Visualization

The diagram below illustrates the VEGFR-2 signaling cascade and the specific blockade by Vatalanib.

Figure 1: Vatalanib acts as a competitive inhibitor at the ATP-binding site of VEGFR-2, preventing autophosphorylation and downstream angiogenic signaling.

In Vitro Experimental Framework

Cell Model Selection

-

Primary Model: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Rationale: HUVECs naturally express VEGFR-1 and VEGFR-2. They are the "gold standard" for angiogenesis assays.

-

Handling: Use cells between passages 2 and 6. Beyond passage 6, VEGFR expression declines, rendering IC50 data unreliable.

-

-

Tumor Models: HT-29 (Colorectal) or U87MG (Glioblastoma).

-

Rationale: While Vatalanib targets the vasculature, these lines express VEGF, allowing assessment of paracrine loop disruption.

-

Protocol: HUVEC Tube Formation Assay

This assay measures the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Reagents:

-

Growth Factor Reduced (GFR) Matrigel (Corning or equivalent).

-

Endothelial Basal Medium (EBM) + 2% FBS (Low serum is critical to sensitize cells to VEGF).

-

Recombinant Human VEGF165 (10-20 ng/mL).

-

Vatalanib (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

-

Matrigel Coating (Day 0):

-

Thaw Matrigel overnight at 4°C on ice. Critical: Matrigel solidifies above 10°C.

-

Add 50 µL/well to a pre-chilled 96-well plate using chilled pipette tips.

-

Incubate at 37°C for 30 minutes to polymerize.

-

-

Cell Preparation:

-

Starve HUVECs in EBM + 0.5% FBS for 4-6 hours. Causality: Starvation synchronizes the cell cycle and reduces background noise from serum growth factors.

-

Harvest cells and resuspend at

cells/mL in EBM + 2% FBS.

-

-

Treatment:

-

Prepare 2X concentrations of Vatalanib (e.g., 200 nM, 1 µM, 10 µM) and 2X VEGF (40 ng/mL).

-

Mix equal volumes of cell suspension, Vatalanib, and VEGF.

-

Final concentrations: Vatalanib (100 nM - 5 µM), VEGF (20 ng/mL).

-

Control: DMSO (Vehicle) + VEGF.

-

-

Seeding & Incubation:

-

Add 100 µL of the mix onto the polymerized Matrigel.

-

Incubate at 37°C, 5% CO2 for 6-18 hours.

-

-

Quantification:

-

Image at 4X/10X magnification.

-

Metric: Total Tube Length or Number of Branch Points (using ImageJ/AngioTool).

-

Expected Result: Vatalanib should inhibit tube formation in a dose-dependent manner, with complete abrogation typically seen at >1 µM [1].

-

In Vivo Preclinical Strategy

Translating in vitro potency to in vivo efficacy requires careful attention to pharmacokinetics (PK) and dosing vehicles. Vatalanib is orally active, but its solubility is pH-dependent.

Formulation & Dosing

-

Vehicle: 1% Methylcellulose or PEG300/Tween80/Water (10:5:85).

-

Preparation: Vatalanib (succinate salt preferred for solubility) should be suspended to form a homogeneous suspension.

-

-

Dosing Regimen:

-

Effective Dose: 50 - 100 mg/kg/day.

-

Route: Oral Gavage (p.o.).

-

Frequency: Once daily (QD). Note: Due to a short half-life (

hours in mice), some aggressive models may benefit from BID (twice daily) dosing [2].

-

Protocol: Murine Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) in a colorectal cancer model (e.g., HT-29).

Workflow:

Figure 2: Standardized workflow for Vatalanib efficacy studies ensuring statistical power and robust data collection.

Detailed Procedure:

-

Inoculation: Inject

HT-29 cells subcutaneously into the right flank of athymic nude mice (BALB/c nu/nu). -

Staging: Monitor tumor volume (

). Start treatment when tumors reach ~100-200 mm³. -

Treatment Groups:

-

Group A: Vehicle Control (1% Methylcellulose).

-

Group B: Vatalanib 50 mg/kg/day.

-

Group C: Vatalanib 100 mg/kg/day.

-

Optional Positive Control: Sunitinib or Sorafenib.

-

-

Monitoring: Measure tumors 3x/week. Weigh mice daily to assess toxicity (body weight loss >15% requires euthanasia).

Preclinical data on Vatalanib and its deuterated analog

Technical Whitepaper: Preclinical Evaluation of Vatalanib and Rationally Designed Deuterated Analogs

Executive Summary

This technical guide provides a comprehensive analysis of Vatalanib (PTK787/ZK 222584) , a small-molecule protein tyrosine kinase inhibitor (TKI), and evaluates the pharmacological rationale for its deuterated analog (d2-Vatalanib) . While Vatalanib demonstrates potent inhibition of VEGFR-1, -2, and -3, its clinical utility is compromised by a short half-life (~4-6 hours) and extensive CYP3A4-mediated oxidative metabolism, leading to auto-induction and variable plasma exposure.

This guide outlines the "Deuterium Switch" strategy: selectively replacing hydrogen atoms at the primary metabolic "soft spot" (the methyl bridge) with deuterium.[1] This modification aims to exploit the Kinetic Isotope Effect (KIE) to enhance metabolic stability and prolong systemic exposure without altering the drug's intrinsic potency or selectivity.

Molecular Mechanism & Pharmacodynamics[1]

Vatalanib functions as a competitive inhibitor of the ATP-binding site on the intracellular kinase domains of VEGF receptors. By blocking autophosphorylation, it disrupts the downstream signaling cascades essential for endothelial cell proliferation and migration (angiogenesis).[2][1]

Signaling Pathway Architecture

The following diagram illustrates the specific intervention points of Vatalanib within the VEGF signaling cascade.

Figure 1: Mechanism of Action. Vatalanib inhibits VEGFR autophosphorylation, halting the PI3K/AKT and Raf/MEK/ERK pathways.

The Deuterium Switch: Rationale & Chemistry

Metabolic Liability of Vatalanib

Preclinical and clinical ADME studies identify CYP3A4 as the primary enzyme responsible for Vatalanib clearance.[2][3][4] The metabolic "soft spot" is the benzylic-like methyl bridge connecting the phthalazine and pyridine rings.

-

Primary Metabolic Route: Hydroxylation at the methylene group (-CH2-) to form an unstable intermediate, leading to cleavage or further oxidation.[2][3][1]

-

Secondary Route: N-oxidation at the pyridine nitrogen.[2][3]

-

Consequence: Rapid clearance (t1/2 ≈ 4.6h) necessitates BID (twice daily) dosing, leading to high peak-to-trough variability.[2]

Design of d2-Vatalanib

To counter this, we propose d2-Vatalanib , where the two hydrogen atoms at the methyl bridge are replaced with deuterium.[2][3][1]

-

Chemical Logic: The Carbon-Deuterium (C-D) bond is shorter and stronger (bond dissociation energy is ~1.2–1.5 kcal/mol higher) than the Carbon-Hydrogen (C-H) bond.[2][3][1]

-

Kinetic Isotope Effect (KIE): Because C-H bond cleavage is the rate-determining step in CYP3A4 oxidation, deuteration significantly reduces the reaction rate (

), increasing metabolic stability.[3][1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">